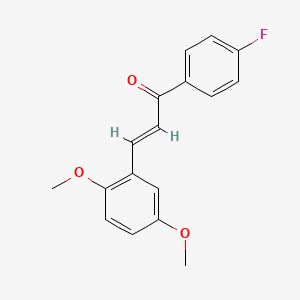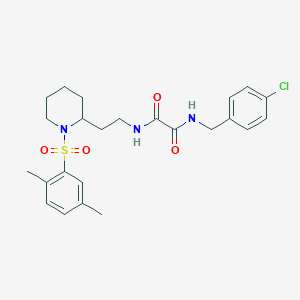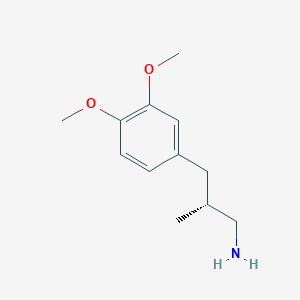![molecular formula C17H19N3O2 B2972429 2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 924828-62-6](/img/structure/B2972429.png)
2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the Michael addition reaction of 1,2,4-triazol-5-amine with α, β -unsaturated ketones such as chalcone . Depending on the nitrogens of the triazole used in the reaction, different isomers that cannot be identified by NMR are often formed .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The crystal structure of a similar compound, 2- (7- (2,3-dimethoxyphenyl)- [1,2,4]triazolo [1,5-a]-pyrimidin-5-yl)-3-methoxyphenol, has been studied . The molecular structure is shown in the figure .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .Applications De Recherche Scientifique
Enzyme Inhibition for Gout Treatment : One of the primary applications of pyrazolo[1,5-a]pyrimidines is their role as inhibitors of the enzyme xanthine oxidase. This property has been utilized in the treatment of gout, where these compounds help reduce the concentration of uric acid in serum and urine (Hall, Holloway, & Scott, 1964).
Antibacterial Agents : Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as antibacterial agents. For example, a study developed a new route to synthesize these compounds and analyzed their activities through molecular modeling, highlighting their potential in combating bacterial infections (Stuart, Paterson, Roth, & Aig, 1983).
Antitumor and Antiproliferative Activities : Novel derivatives of triazolo[1,5-a]pyrimidines have been synthesized and shown to display potent antitumor activity in vitro against various cancer cell lines. These compounds have been evaluated for their ability to inhibit cell growth and affect cell morphology, suggesting their potential as anticancer agents (Yang et al., 2019).
Radioligand Imaging : Pyrazolo[1,5-a]pyrimidine derivatives have been used in the synthesis of radioligands for positron emission tomography (PET) imaging. These compounds are selective for the translocator protein (18 kDa) and are useful in neuroimaging applications (Dollé et al., 2008).
Fluorophores for Biological Detection : Pyrazolo[1,5-a]pyrimidines have been utilized as intermediates in the synthesis of functional fluorophores. These compounds exhibit significant fluorescence properties, making them suitable for use as fluorescent probes in biological or environmental applications (Castillo, Tigreros, & Portilla, 2018).
Orientations Futures
Pyrimidine derivatives have shown promise in various fields, particularly in medicinal chemistry. They have been used as potent reagents in organic and medicinal synthesis . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .
Mécanisme D'action
Target of Action
albicans .
Mode of Action
It’s worth noting that pyrimidine derivatives often exert their biological effects through various mechanisms, including inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Similar pyrimidine derivatives have been reported to inhibit protein kinases , which play a crucial role in cellular signaling processes.
Result of Action
Similar pyrimidine derivatives have been reported to exhibit antimicrobial activity .
Action Environment
The lipophilicity of similar compounds, which refers to their affinity for a lipid environment, allows them to diffuse easily into cells .
Analyse Biochimique
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines . These compounds have been reported to induce apoptosis, alter cell cycle progression, and inhibit cell proliferation .
Molecular Mechanism
Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the activity of various enzymes, including tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . These compounds may exert their effects at the molecular level through binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-cancer effects over time in laboratory settings .
Dosage Effects in Animal Models
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-cancer effects at various dosages in animal models .
Metabolic Pathways
It is known that pyrimidine metabolism is a critical process in all living organisms .
Transport and Distribution
Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to be transported and distributed within cells and tissues .
Subcellular Localization
Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to localize in various subcellular compartments .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-8-11(2)20-17(18-10)12(3)16(19-20)13-6-7-14(21-4)15(9-13)22-5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSAEFFAPCRPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-nitrophenyl ketone](/img/structure/B2972346.png)
![2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B2972347.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2972350.png)


![2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2972356.png)
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)

![Ethyl 5-(2-iodobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972361.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2972362.png)


![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)
![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)
